N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE
Description
N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Properties
IUPAC Name |
(E)-N-[3-ethylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-yl]-1-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F7N4O2S/c1-2-31-16-27-26-15(17(22,23)24)28(16)25-6-8-3-4-9(30-8)7-29-14-12(20)10(18)5-11(19)13(14)21/h3-6H,2,7H2,1H3/b25-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURGHRWQFZZLMF-KXEZBXAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F7N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves multiple steps, including the formation of the triazole ring, introduction of the ethylthio group, and attachment of the tetrafluorophenoxy and furyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the triazole ring or other substituents.
Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the phenoxy or furyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to dehalogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.
Medicine
Pharmaceutical applications could include the development of new drugs targeting specific enzymes or receptors. Triazoles are known for their antifungal and antiviral properties, which may be relevant here.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, triazoles can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The molecular targets may include cytochrome P450 enzymes, kinases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known triazole antifungal agent.
Itraconazole: Another triazole used in antifungal therapy.
Voriconazole: A triazole with broad-spectrum antifungal activity.
Uniqueness
The uniqueness of N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other triazoles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
